molecular formula C11H10Cl2N2O3 B1337606 2,4-Dichloro-5,6,7-trimethoxyquinazoline CAS No. 61948-64-9

2,4-Dichloro-5,6,7-trimethoxyquinazoline

Cat. No. B1337606
CAS RN: 61948-64-9
M. Wt: 289.11 g/mol
InChI Key: CMCKRAIOYZMRSJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6,7-trimethoxyquinazoline is a chemical compound with the molecular formula C11H10Cl2N2O3 . It is used as a reactant in the preparation of potential bioactive compounds .


Synthesis Analysis

The synthesis of 2,4-Dichloro-5,6,7-trimethoxyquinazoline involves several steps. It may be used as a reactant in the preparation of potential bioactive compounds such as 2-chloro-4,6,7-trimethoxyquinazoline and 2-chloro-6,7-dimethoxy-4 (3 H)-quinazolinone .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5,6,7-trimethoxyquinazoline consists of 29 bonds, including 19 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 3 aromatic ethers, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

2,4-Dichloro-5,6,7-trimethoxyquinazoline is a pale yellow to beige crystalline powder . Its molecular weight is 289.12 . The InChI code for this compound is 1S/C11H10Cl2N2O3/c1-16-6-4-5-7 (9 (18-3)8 (6)17-2)10 (12)15-11 (13)14-5/h4H,1-3H3 .

Scientific Research Applications

Nanotechnology

The compound’s potential for forming stable nanostructures makes it a subject of interest in nanotechnology. It could be used to create nanoscale materials with specific electronic or photonic properties, which are valuable in the development of sensors, catalysts, and other nanodevices.

Each of these applications leverages the unique chemical structure of 2,4-Dichloro-5,6,7-trimethoxyquinazoline, demonstrating its versatility and importance across various fields of scientific research .

Safety And Hazards

2,4-Dichloro-5,6,7-trimethoxyquinazoline is considered hazardous. It can cause serious eye irritation, skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,4-dichloro-5,6,7-trimethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3/c1-16-6-4-5-7(9(18-3)8(6)17-2)10(12)15-11(13)14-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCKRAIOYZMRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)N=C(N=C2Cl)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488305
Record name 2,4-Dichloro-5,6,7-trimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5,6,7-trimethoxyquinazoline

CAS RN

61948-64-9
Record name 2,4-Dichloro-5,6,7-trimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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